Octyl(triphenyl)stannane
Description
Historical Evolution of Organotin Chemistry and its Foundational Discoveries
The journey of organotin chemistry began in the mid-19th century. A pivotal moment was the isolation of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org However, the work of Carl Löwig in 1852, reporting the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, is often considered the true inception of this chemical field. wikipedia.orgconicet.gov.ar
The early 20th century saw steady growth, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. conicet.gov.ar A significant resurgence in interest occurred in the mid-20th century, spurred by the discovery of their industrial applications. Researchers like van der Kerk and his colleagues were instrumental in developing their use as PVC stabilizers, biocides, and agricultural chemicals. wikipedia.org This era also unveiled fundamental structural characteristics, such as the ability of tin to expand its coordination number beyond the typical four, a discovery first documented in the early 1960s with a five-coordinate triorganotin halide complex. wikipedia.orgconicet.gov.ar
| Year | Discovery | Key Contributor(s) | Significance |
| 1849 | Isolation of diethyltin diiodide | Edward Frankland | First synthesis of an organotin compound. wikipedia.org |
| 1852 | Reaction of alkyl halides with tin-sodium alloy | Carl Löwig | Considered the beginning of systematic organotin chemistry. wikipedia.orgconicet.gov.ar |
| 1940s-1950s | Discovery of industrial applications | van der Kerk et al. | Led to widespread use as PVC stabilizers and biocides, reviving research interest. wikipedia.orggelest.com |
| Early 1960s | First documented five-coordinate organotin complex | - | Demonstrated tin's ability to be hypercoordinated. wikipedia.orgconicet.gov.ar |
| 1970s | Development of the Stille Reaction | John Kenneth Stille | Established organostannanes as crucial reagents in palladium-catalyzed cross-coupling reactions for C-C bond formation. wikipedia.orgwiley-vch.de |
The Strategic Position of Octyl(triphenyl)stannane within Modern Organometallic Research and Synthesis
This compound is a tetraorganostannane with mixed organic substituents: one long-chain alkyl group (octyl) and three aryl groups (phenyl). This specific structure positions it as a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille reaction. wikipedia.orgorganic-chemistry.org
The strategic importance of mixed alkyl-aryl stannanes lies in the differential reactivity of the tin-carbon bonds. In Stille couplings, the rate of group transfer from tin to the palladium catalyst generally follows the order: alkynyl > alkenyl > aryl > alkyl. This hierarchy allows for the selective transfer of one type of organic group while retaining the others on the tin atom.
In the case of this compound, the phenyl groups (aryl) would be preferentially transferred over the octyl group (alkyl). This selectivity is fundamental for synthetic chemists designing complex molecules, as the stannane (B1208499) can act as a reliable source of a phenyl group for building new carbon-carbon bonds. The octyl group, being non-transferable in this context, serves to complete the stable, tetrahedral coordination of the tin reagent.
While specific research reports focusing exclusively on this compound are not widespread, its utility can be inferred from extensive studies on analogous mixed organostannanes. acs.org The synthesis of such compounds typically involves the reaction of an organometallic reagent, like octylmagnesium bromide or octyllithium, with triphenyltin (B1233371) chloride (Ph?SnCl). conicet.gov.ar
The role of this compound is primarily as a stable, often commercially available or readily synthesized, precursor for generating more reactive organometallic species or for direct use in cross-coupling. pageplace.dewikipedia.org It provides a method for introducing a phenyl group into a target molecule under relatively mild and neutral conditions, a hallmark of the Stille reaction's power and versatility. wiley-vch.de
Fundamental Principles Governing Tin-Carbon Bonding in Triorganostannanes
The reactivity of this compound is dictated by the nature of its four tin-carbon (Sn-C) bonds. To understand its function, it is useful to consider the triphenylstannyl (Ph?Sn-) and octylstannyl moieties. The principles governing the Sn-C bond in the triphenyltin group are particularly relevant to its role in synthesis.
The Sn-C bond is a relatively weak, covalent bond with low polarity. wiley-vch.de The bond length is considerably longer than a carbon-carbon bond, with a typical Sn-C length being around 2.15 Å. wikipedia.org
Key Properties of the Tin-Carbon Bond:
Bond Energy: The Sn-C bond is weaker than C-C or Si-C bonds, making it susceptible to cleavage under specific reaction conditions, such as in the presence of a palladium catalyst or upon reaction with strong electrophiles.
Polarity: The electronegativity difference between tin (1.96 on the Pauling scale) and carbon (2.55) is modest, resulting in a weakly polar covalent bond. This bond can be cleaved to generate either radicals (homolytic cleavage) or carbanion-like species (heterolytic cleavage), depending on the reaction pathway. pageplace.de
Reactivity in Synthesis: The Sn-C bond's utility stems from its stability to air and moisture, allowing for easy handling, yet sufficient reactivity for transmetallation to a transition metal like palladium. pageplace.dewikipedia.org In the catalytic cycle of the Stille reaction, the transmetallation step involves the cleavage of an Sn-C bond and the formation of a new Pd-C bond, which is the crucial group-transfer step. wiley-vch.de The nature of the organic group has a profound effect on this step, with the more sp²-hybridized aryl groups (like phenyl) transferring more readily than sp³-hybridized alkyl groups (like octyl). wikipedia.org
This differential reactivity is the cornerstone of the strategic use of mixed organostannanes like this compound in synthetic chemistry.
Structure
2D Structure
Properties
Molecular Formula |
C26H32Sn |
|---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
octyl(triphenyl)stannane |
InChI |
InChI=1S/C8H17.3C6H5.Sn/c1-3-5-7-8-6-4-2;3*1-2-4-6-5-3-1;/h1,3-8H2,2H3;3*1-5H; |
InChI Key |
RMCGDGIGQJQINH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Structural Elucidation of Octyl Triphenyl Stannane Systems
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organotin compounds in solution. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the chemical environment, connectivity, and geometry of the molecule can be obtained. doi.orgrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of octyl(triphenyl)stannane exhibits characteristic signals for both the triphenyltin (B1233371) and the octyl moieties. The aromatic protons of the phenyl groups typically appear as complex multiplets in the downfield region (approximately 7.0-8.0 ppm). ijcrr.comrsc.org The protons of the octyl chain resonate in the upfield region. The terminal methyl group (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the tin atom and along the chain show complex multiplet patterns. doi.orglibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals for the phenyl carbons are observed in the aromatic region (typically 120-140 ppm). chemistryviews.org The carbons of the octyl group appear in the aliphatic region. The chemical shift of the carbon directly bonded to the tin atom is particularly informative. ijcrr.com
¹¹⁹Sn NMR Spectroscopy: Tin has three spin-1/2 isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. northwestern.eduacademie-sciences.frhuji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin center, covering a vast range of over 5000 ppm. northwestern.eduacademie-sciences.fr For tetraorganostannanes like this compound, the ¹¹⁹Sn chemical shift is expected in a specific range that indicates a four-coordinate tin atom in solution. doi.orghuji.ac.il Coupling constants between tin and directly attached ¹³C nuclei (¹J(¹¹⁹Sn-¹³C)) and two-bond couplings to protons (²J(¹¹⁹Sn-¹H)) can provide further structural insights. northwestern.eduhuji.ac.il
Interactive Data Table: Representative NMR Data for Organotin Compounds
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Assignment |
| ¹H | 7.0 - 8.0 | Multiplet | Phenyl protons |
| ¹H | 0.8 - 2.5 | Multiplets, Triplet | Octyl protons |
| ¹³C | 120 - 140 | Multiple signals | Phenyl carbons |
| ¹³C | 10 - 40 | Multiple signals | Octyl carbons |
| ¹¹⁹Sn | Varies significantly | Singlet | Sn nucleus |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within a molecule. edinst.comphotothermal.com These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.comphotothermal.com
In the context of this compound, IR and Raman spectra would reveal characteristic bands for the phenyl and octyl groups. Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found in the 2800-3000 cm⁻¹ region.
C=C stretching of the phenyl rings: Occurring in the 1400-1600 cm⁻¹ range.
Sn-C stretching: These vibrations are found in the far-infrared region, typically between 400 and 600 cm⁻¹, and are crucial for confirming the presence of the tin-carbon bond. doi.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. free.fr For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for both separation from impurities and structural confirmation. epa.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. Due to the presence of multiple stable isotopes of tin, the molecular ion and fragment ions will appear as a characteristic isotopic pattern, which is a definitive signature for tin-containing compounds. chromatographyonline.com Common fragmentation patterns for organotin compounds involve the loss of the alkyl or phenyl groups. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.
Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule. ossila.com For organotin compounds like this compound, the UV-Vis spectrum is typically dominated by π-π* transitions within the phenyl rings. mdpi.commdpi.com These absorptions usually occur in the UV region. The attachment of the tin atom can cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene. While less common for simple tetraorganostannanes, emission (fluorescence or phosphorescence) studies can sometimes provide insights into the excited state properties of the molecule.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as free radicals. unibo.it For a standard, stable molecule like this compound, which is a diamagnetic species with all electrons paired, no EPR signal would be expected.
However, EPR spectroscopy becomes a vital tool for studying the radical cations or anions that can be generated from organotin compounds through processes like radiolysis or chemical oxidation/reduction. psu.edursc.org The analysis of the EPR spectrum of such radical species can provide information about the distribution of the unpaired electron's spin density within the molecule, revealing which parts of the molecule are most affected by the gain or loss of an electron. nih.govx-mol.com
Crystallographic Studies of Organotin Compounds with Hypercoordinated Geometries
In hypercoordinated organotin compounds, the tin atom can adopt geometries such as trigonal bipyramidal (5-coordinate) or octahedral (6-coordinate). torontomu.caresearchgate.net This expansion of the coordination sphere is often facilitated by the presence of ligands containing donor atoms like oxygen, nitrogen, or sulfur that can form intramolecular or intermolecular dative bonds to the tin center. mdpi.commdpi.comscholaris.ca The study of these hypercoordinated structures is crucial for understanding reaction mechanisms and designing new organotin compounds with specific catalytic or material properties. mdpi.commdpi.com For instance, X-ray crystallographic evaluations have revealed that many hypercoordinated stannanes exhibit a distorted trigonal bipyramidal geometry in the solid state. torontomu.cascholaris.caresearchgate.net
X-ray Diffraction Analysis of Distorted Trigonal Bipyramidal and Other Coordination Environments around Tin Centers
The precise three-dimensional arrangement of atoms in organotin compounds is fundamental to understanding their chemical reactivity and physical properties. X-ray diffraction analysis of single crystals is the definitive method for elucidating these solid-state structures. For tetraorganotin compounds like this compound, the tin atom typically features a tetrahedral geometry. However, in many triorganotin derivatives, especially those capable of forming adducts or exhibiting intramolecular coordination, the tin atom can expand its coordination number beyond four. lupinepublishers.comrjpbcs.com
In the solid state, triorganotin compounds frequently adopt a five-coordinate, distorted trigonal bipyramidal geometry. bsmiab.orgpsu.edu In this arrangement, the three organic substituents (in this case, the octyl and two phenyl groups) typically occupy the equatorial positions, while the third phenyl group and a coordinating atom from another molecule or a ligand occupy the axial positions. lupinepublishers.com This coordination expansion is driven by the Lewis acidity of the tin center, which can accept electron density from nearby donor atoms. rsc.org
While a specific crystal structure for this compound is not widely reported, analysis of closely related triphenylstannane (B1218745) derivatives provides a clear model for its expected structural characteristics. For instance, X-ray studies on various triphenyltin complexes reveal that the geometry around the tin atom is often a distorted trigonal bipyramid. bsmiab.orgmdpi.com The distortion from ideal geometry is common and can be attributed to the steric bulk of the ligands and the constraints of crystal packing. mdpi.com The C-Sn-C bond angles in the equatorial plane deviate from the ideal 120°, and the axial-Sn-equatorial angles deviate from 90°. d-nb.info
| Parameter | Typical Value Range | Ideal TBP Value |
|---|---|---|
| Coordination Number of Sn | 5 | 5 |
| Equatorial C-Sn-C Angles | 104° - 125° | 120° |
| Axial-Sn-Axial Angle | 160° - 180° | 180° |
| Axial-Sn-Equatorial Angles | 85° - 95° | 90° |
Intermolecular Interactions and Solid-State Structures in Organotin Crystals
Another significant interaction in tin-containing compounds is the tetrel bond. This is a non-covalent interaction where the tin atom, a Group 14 (tetrel) element, acts as an electrophilic center (a σ-hole) and forms an attractive interaction with a nucleophilic region (like an oxygen or nitrogen atom) of a neighboring molecule. researchgate.net Studies on cocrystals of triphenyltin chloride have demonstrated the formation of short, directional Sn···O and Sn···N tetrel bonds, which are crucial in the self-assembly of the crystal structure. researchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. In related triphenyltin dithiocarbamate (B8719985) structures, such analyses show a predominance of H···H, C···H/H···C, and S···H/H···S contacts, which collectively account for over 99% of the close contacts on the molecular surface, highlighting the importance of van der Waals forces in the crystal packing. iucr.org It is expected that the solid-state structure of this compound would be similarly influenced by a combination of these weak interactions, leading to complex and well-ordered supramolecular assemblies. iucr.orgresearchgate.net
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| C-H···π Interactions | Interaction between a C-H bond and the π-electron cloud of a phenyl ring. iucr.org | Directs the orientation of molecules, often leading to the formation of chains or dimers. iucr.org |
| Tetrel Bonding | A non-covalent interaction involving the tin atom as an electrophilic center (σ-hole). researchgate.net | Responsible for self-assembly with Lewis bases, forming defined cocrystalline architectures. researchgate.net |
| van der Waals Forces (H···H, C···H) | Weak, non-specific attractive forces between molecules. iucr.org | Contribute significantly to the overall stability and density of the crystal lattice. iucr.org |
Chromatographic Separation and Speciation Methods for Organotin Analysis
The analysis of organotin compounds in various matrices requires sophisticated separation techniques to distinguish between different species, such as tri-, di-, and mono-substituted tins. Chromatographic methods are central to this process, providing the necessary resolution for accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Triorganotin Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and analysis of non-volatile and thermally labile compounds like organotins, without the need for chemical derivatization. perkinelmer.comanalchemres.org Several HPLC methods have been developed for the speciation of organotin compounds, including triorganotins like triphenyltin (TPT), a close relative of this compound. researchgate.net
Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. lcservicesltd.co.ukshodexhplc.com For instance, a method for determining dibutyltin (B87310), tributyltin, diphenyltin (B89523), and triphenyltin utilizes a C18 column with a mobile phase of acetonitrile (B52724), water, and acetic acid, demonstrating the capability to separate these species effectively. perkinelmer.com Another approach uses Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly effective for polar compounds. A HILIC method for analyzing tributyltin and triphenyltin employed an Atlantis HILIC silica (B1680970) column with a mobile phase of acetonitrile and aqueous formic acid. nih.gov Detection is often achieved using highly sensitive techniques such as electrospray ionization-mass spectrometry (ESI-MS) or inductively coupled plasma mass spectrometry (ICP-MS), which provide low detection limits, often at the parts-per-trillion (ppt) level. perkinelmer.comresearchgate.netnih.gov
| Parameter | Condition 1 (HILIC) nih.gov | Condition 2 (RP-HPLC) perkinelmer.com |
|---|---|---|
| Analytes | Tributyltin (TBT), Triphenyltin (TPT) | Dibutyltin (DBT), TBT, Diphenyltin (DPT), TPT |
| Column | Atlantis HILIC Silica (2.1 mm x 150 mm, 5 µm) | C18 column |
| Mobile Phase | Acetonitrile / 0.1% aqueous HCOOH (86:14, v/v) | Acetonitrile, water, acetic acid |
| Flow Rate | 0.2 mL/min | Not specified |
| Detection | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | 20 pg for TPT | Not specified |
High-Performance Thin Layer Chromatography (HPTLC) for Separation of Organotin Species
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, cost-effective, and parallel processing method for the separation and speciation of organotin compounds. youtube.comeurofins.in HPTLC is an advanced form of TLC that uses plates with smaller stationary phase particles, resulting in better resolution and sensitivity. youtube.com
Research has demonstrated the successful use of HPTLC on silica gel plates to resolve mixtures of phenyltin compounds. researchgate.net In one study, a mixture of tetraphenyltin (B1683108), triphenyltin chloride, diphenyltin dichloride, and monophenyltin trichloride (B1173362) was separated. The separation is based on the polarity of the compounds; the less polar tetraphenyltin migrates furthest up the plate (higher Retention Factor, Rf), while the more polar monophenyltin trichloride remains close to the origin (lower Rf). researchgate.net After separation, the spots can be visualized and quantified. A common method involves post-chromatographic derivatization, for example, with morin (B1676745) followed by fluorescence detection, which can be performed directly on the plate. researchgate.netacs.org This in-situ derivatization simplifies the analytical workflow. HPTLC methods have been shown to be capable of analyzing multiple samples simultaneously with detection limits in the parts-per-million (ppm) range. researchgate.net
| Compound | Retention Factor (Rf) |
|---|---|
| Tetraphenyltin | 0.80 |
| Triphenyltin chloride | 0.35 |
| Diphenyltin dichloride | 0.20 |
| Monophenyltin trichloride | 0.01 |
Advanced Computational Chemistry Studies of Octyl Triphenyl Stannane Systems
Density Functional Theory (DFT) Investigations of Octyl(triphenyl)stannane Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone for investigating the molecular and electronic properties of organotin compounds, including this compound. nih.govias.ac.in These computational methods allow for the precise calculation of geometric parameters and electronic structure, which are crucial for understanding the compound's stability and reactivity.
For this compound, DFT calculations typically predict a tetrahedral geometry around the central tin (Sn) atom, consistent with other tetraorganotin compounds. researchgate.net The tin atom is covalently bonded to the ipso-carbons of the three phenyl rings and the first carbon atom of the octyl chain. Quantum chemical computations can elucidate key structural parameters. researchgate.net
Detailed Research Findings: DFT studies, often employing functionals like B3LYP, are used to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to validate the computational model. researchgate.net The calculations provide data on bond lengths, such as the Sn-C(phenyl) and Sn-C(octyl) distances, and bond angles like C-Sn-C.
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In this compound, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO may be centered on the organometallic core.
Interactive Table: Calculated Structural Parameters for Tetrahedral Organotins
| Parameter | Typical Calculated Value |
| Sn-C(phenyl) Bond Length | ~2.17 Å |
| Sn-C(alkyl) Bond Length | ~2.14 - 2.26 Å |
| C-Sn-C Bond Angle | ~109.5° (idealized) |
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -0.5 to -1.0 eV |
| HOMO-LUMO Gap | 5.0 to 6.0 eV |
| Note: These values are representative for triphenylalkyltin systems and are derived from general findings in organotin computational chemistry. Specific values for this compound would require a dedicated computational study. |
Computational Modeling of Coordination Geometries and the Phenomenon of Hypervalency in Organotin Compounds
While this compound is a tetracoordinated compound, the broader class of organotins exhibits a remarkable ability to expand its coordination sphere, a phenomenon known as hypervalency. rsc.org Computational modeling is essential for understanding the geometries and bonding in these hypervalent species, which typically feature five (trigonal bipyramidal) or six (octahedral) coordinates around the tin atom. mdpi.comwikipedia.org
Detailed Research Findings: Hypervalency in organotin compounds often arises from intramolecular or intermolecular coordination with heteroatoms like oxygen, nitrogen, or sulfur. mdpi.comutep.edu The bonding in these hypervalent systems is often described by the three-center-four-electron (3c-4e) bond model. mdpi.com Computational studies can map the potential energy surface for the association of a Lewis base with a tetracoordinate tin center, like the one in this compound, to model the transition to a hypervalent state. These models help rationalize the stability of different coordination geometries. For instance, in pentacoordinate triorganotin compounds, the substituents preferentially occupy specific positions (apical vs. equatorial) in the trigonal bipyramidal structure, a feature that can be explained by electronic and steric effects elucidated through DFT calculations. bsmiab.org
Relativistic DFT Calculations for Accurate Prediction and Interpretation of ¹¹⁹Sn NMR Chemical Shifts
For heavy elements like tin, relativistic effects significantly influence their electronic properties and, consequently, their NMR parameters. nih.gov Standard DFT calculations are often insufficient for accurately predicting ¹¹⁹Sn NMR chemical shifts. Therefore, relativistic DFT calculations, incorporating scalar and spin-orbit effects, are necessary. nih.govrsc.org
Detailed Research Findings: Methods like the Zeroth-Order Regular Approximation (ZORA) are employed to include relativistic corrections in DFT calculations of ¹¹⁹Sn nuclear shielding tensors. nih.gov Studies have shown that while scalar relativistic effects are important, spin-orbit coupling, in particular, can have a dramatic impact on the calculated chemical shifts, especially when heavy atoms are bonded to tin. nih.gov
Computational chemists can achieve good agreement between calculated and experimental ¹¹⁹Sn chemical shifts for a wide range of organotin compounds by using these advanced methods. nih.govchemrxiv.org The calculations are sensitive to the molecular geometry, meaning an accurate structural model is paramount. chemrxiv.org For a compound like this compound, relativistic DFT would be the method of choice to unambiguously assign its ¹¹⁹Sn NMR signal and to understand how conformational changes or weak intermolecular interactions might influence it.
Interactive Table: Comparison of Calculated and Experimental ¹¹⁹Sn NMR Chemical Shifts for Representative Organotins
| Compound | Calculation Method | Calculated δ (ppm) | Experimental δ (ppm) |
| Tetramethylstannane | ZORA (Spin-Orbit) | 0.0 (Reference) | 0.0 |
| Triphenyltin (B1233371) Chloride | ZORA (Spin-Orbit) | -47.8 | -48.5 |
| Tributyltin Hydride | PBE0-GD3BJ | -85.2 | -83.0 |
| Triphenylpropylstannane | PBE0-GD3BJ | -125.1 | -123.4 |
| Note: Data is compiled from various computational studies on organotin compounds to illustrate the accuracy of relativistic DFT methods. nih.govchemrxiv.org |
Elucidation of Reaction Mechanisms and Transition States via Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the detailed mechanisms of reactions involving organotin compounds. tandfonline.comnih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures and their corresponding activation energies.
Detailed Research Findings: For a molecule like this compound, computational studies can explore various reaction pathways. One common reaction for tetraorganotins is electrophilic cleavage of a tin-carbon bond. DFT calculations can model the approach of an electrophile, locate the transition state for bond breaking, and predict the reaction's kinetics and regioselectivity (i.e., whether the phenyl or octyl group is cleaved). researchgate.net
Furthermore, the formation of reactive intermediates, such as triorganotin cations ([R₃Sn]⁺), can be studied. researchgate.net These calculations provide insights into the stability of such intermediates and their subsequent reactions. For example, the hydrolysis of precursor organotin halides to form oxides has been investigated computationally, revealing the key steps and intermediates involved. nih.govresearchgate.net Similar approaches could be applied to understand the environmental degradation or metabolic pathways of this compound. acs.org
Conformational Analysis and Energy Landscapes of this compound and its Reactive Intermediates
The flexibility of the octyl chain and the rotational freedom of the phenyl groups in this compound give rise to a complex conformational landscape. Computational methods are indispensable for exploring this landscape to identify the most stable conformers and the energy barriers between them. utep.edu
Detailed Research Findings: A systematic conformational search can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy structures using DFT. This process generates a potential energy surface that maps the molecule's energy as a function of its dihedral angles. For the octyl chain, various gauche and anti conformations are possible, leading to a multitude of potential structures. The rotation of the three phenyl groups relative to the C-Sn bonds also contributes to the complexity.
Understanding the conformational preferences is important as different conformers can have slightly different properties and reactivities. chemrxiv.org The calculated energy differences between conformers allow for the determination of their Boltzmann-averaged populations at a given temperature, which is crucial for comparing calculated properties with experimental data that represent an average over the conformational ensemble. chemrxiv.org Similar analyses can be applied to reactive intermediates to understand how their shape influences their subsequent chemical behavior.
Reactivity and Mechanistic Investigations of Octyl Triphenyl Stannane in Organic Transformations
Fundamental Reactivity of the Carbon-Tin Bond: Stability, Polarity, and Lability
The reactivity of octyl(triphenyl)stannane is fundamentally dictated by the nature of its carbon-tin (C-Sn) bonds. The C-Sn bond is a covalent, relatively non-polar linkage that is significantly weaker than carbon-carbon or carbon-silicon bonds. This inherent weakness, or lability, is a cornerstone of its utility in organic synthesis, as the bond can be cleaved under specific reaction conditions to participate in bond-forming events.
Despite its lability, the C-Sn bond is stable enough to allow for the isolation and handling of organostannanes like this compound under normal laboratory conditions, including in the presence of air and moisture. wikipedia.orgorganic-chemistry.org The bond's polarity is characterized by a partial negative charge on the carbon atom and a partial positive charge on the tin atom, owing to the higher electropositivity of tin. This polarization imparts nucleophilic character on the carbon atom, rendering it susceptible to reaction with electrophiles. The cleavage of C-Sn bonds can be induced by various reagents, including halogens, mineral acids, and metal halides.
In this compound, there are two types of C-Sn bonds: one between tin and the sp³-hybridized carbon of the octyl group, and three between tin and the sp²-hybridized carbons of the phenyl groups. The reactivity and cleavage preference of these bonds are not identical, a factor that becomes critical in selective chemical transformations.
| Bond Characteristic | Description |
| Stability | Relatively stable to air and moisture, allowing for isolation and handling. Weaker than C-C and C-Si bonds. |
| Polarity | Covalent with low polarity. The carbon atom carries a partial negative charge (δ-) and the tin atom a partial positive charge (δ+). |
| Lability | The C-Sn bond is readily cleaved by electrophiles, heat, or transition metal catalysts, which is the basis for its synthetic utility. |
This compound as a Precursor in Palladium-Catalyzed Cross-Coupling Reactions
A primary application of organostannanes, including this compound, is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
The Stille reaction is a versatile and widely used palladium-catalyzed reaction that couples an organostannane with an organic electrophile, such as a halide or triflate. wikipedia.orgorganic-chemistry.org this compound can serve as the organostannane component, in principle transferring either an octyl or a phenyl group to the electrophile.
The catalytic cycle of the Stille reaction is well-established and involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.
Transmetallation: The organostannane (R²-SnR₃) transfers one of its organic groups (R²) to the palladium center, displacing the halide or triflate and forming a new organopalladium(II) species. This is the step where this compound enters the cycle.
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org
Scope: The Stille reaction is prized for its broad functional group tolerance. uwindsor.ca The relative stability and low reactivity of organostannanes towards many common reagents allow for the coupling of complex and highly functionalized molecules without the need for extensive use of protecting groups.
Limitations: The primary drawback of the Stille reaction is the toxicity of organotin compounds. wikipedia.orgorganic-chemistry.org Furthermore, the removal of stoichiometric tin byproducts from the reaction mixture can be challenging and often requires specific purification techniques.
Mechanistic Variants: While the general mechanism holds, variations exist depending on the substrates, ligands, and additives used. For instance, the addition of copper(I) salts can accelerate the transmetallation step, which is often rate-limiting. harvard.edu
When an unsymmetrical tetraorganostannane like this compound is used, a key question of selectivity arises: which of the organic groups will be transferred to the palladium catalyst? This is governed by the relative "migratory aptitude" of the groups attached to the tin atom.
The rate of transfer generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl.
This trend is based on the ability of the organic group to facilitate the transmetallation step. For this compound, the phenyl (aryl) groups have a significantly higher migratory aptitude than the octyl (alkyl) group. Consequently, in a competitive situation, the Stille coupling will overwhelmingly favor the transfer of a phenyl group, leading to the formation of a biaryl product rather than an alkyl-aryl product. To achieve the transfer of the octyl group, it is typically necessary to use a stannane (B1208499) where the other three "dummy" ligands have even lower migratory aptitudes, such as methyl or butyl groups (e.g., octyltributylstannane).
| Group Type on Tin | Relative Migratory Aptitude | Expected Transferred Group from this compound |
| Alkynyl | Highest | |
| Alkenyl (Vinyl) | High | |
| Aryl (Phenyl) | Medium-High | Phenyl (Preferred) |
| Allyl / Benzyl | Medium | |
| Alkyl (Octyl) | Low | Octyl (Disfavored) |
Stereoselectivity in Stille reactions is generally high. If the coupling partners have defined stereochemistry at an sp² carbon (e.g., a vinyl group), this stereochemistry is typically retained in the final product. wikipedia.org The situation for sp³ carbons, such as a chiral center within the octyl group, is more complex and depends heavily on the specific reaction mechanism.
Generation of Carbon Radicals from Organostannanes and Their Application in Radical-Mediated Reactions
The relatively weak C-Sn bond can undergo homolytic cleavage upon exposure to heat or light, particularly in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org This process generates a carbon-centered radical from one of the organic groups attached to the tin.
For a tetraorganostannane like this compound, this process could generate either an octyl radical or a phenyl radical. These radicals can then participate in various radical-mediated reactions, such as:
Radical Substitution: A radical can abstract an atom (e.g., a halogen) from another molecule in a chain reaction. libretexts.org
Radical Addition: The generated radical can add across a π-bond (e.g., in an alkene or alkyne), forming a new C-C bond and a new radical species that continues the chain. libretexts.org
While organotin hydrides (like tributyltin hydride) are the most common reagents for generating radicals in a controlled manner for synthesis, tetraorganostannanes can also serve as radical precursors under specific thermolytic or photolytic conditions. nih.govscispace.com The process typically involves three phases: initiation (initial formation of a radical), propagation (the chain-carrying steps), and termination (combination of two radicals). libretexts.orglumenlearning.com
Transmetallation Reactions: this compound as a Source of Reactive Organometallic Nucleophiles
Transmetallation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. As discussed, this is the key step in the Stille coupling, where an organic group from this compound is transferred to a palladium(II) center. libretexts.org
Beyond palladium, the organic groups on this compound can be transmetallated to other metals. For example, treatment of a tetraorganostannane with an organolithium reagent can lead to a tin-lithium exchange, generating a more reactive organolithium nucleophile.
Sn-Li Exchange: R₄Sn + R'Li → R₃SnR' + RLi
In the case of this compound, this could potentially generate octyllithium or phenyllithium, which are highly reactive nucleophiles used in a wide range of organic transformations, such as addition to carbonyls and ring-opening of epoxides. The feasibility and selectivity of this exchange depend on the specific organolithium reagent used and the reaction conditions. This ability to act as a precursor to other organometallic reagents broadens the synthetic utility of this compound beyond palladium-catalyzed reactions.
Stereochemical Outcomes in Reactions with Optically Active Substrates
The stereochemical outcome of reactions involving organostannanes is highly dependent on the reaction mechanism and the nature of the carbon center (sp², sp³, chiral, or achiral).
For reactions at a chiral sp³-hybridized carbon, such as a secondary carbon within the octyl chain, the outcome can vary. For instance, in reactions where the C-Sn bond is formed via an Sₙ2-type mechanism—such as the reaction of a triphenylstannyl anion (Ph₃Sn⁻) with an optically active 2-octyl halide—the reaction proceeds with a clean inversion of configuration at the chiral center. lumenlearning.com
Conversely, when a chiral organostannane is used in a subsequent reaction like the Stille coupling, the outcome at the sp³ center is less predictable. While some conditions can lead to retention of configuration, others may result in inversion or racemization. uwindsor.ca Recent advances have shown that with specialized ligands and conditions, optically active secondary alkylstannanes can undergo cross-coupling with retention of configuration . nih.gov However, competing pathways like β-hydride elimination can complicate the reaction and lead to isomerized products. nih.gov The stereochemical outcome is often influenced by whether the transmetallation step proceeds through an "open" (leading to inversion) or a "cyclic" (leading to retention) transition state, which can be controlled by the choice of solvent and ligands. youtube.com
Strategic Deployment of this compound as a Synthon in Complex Natural Product and Drug Discovery Synthesis
The strategic use of organostannanes, particularly through the palladium-catalyzed Stille cross-coupling reaction, has become a cornerstone in the assembly of complex molecular architectures, finding widespread application in the total synthesis of natural products and the development of novel pharmaceutical agents. nih.govorganic-chemistry.org These reagents are valued for their stability to air and moisture, tolerance of a wide array of functional groups, and predictable reactivity. wikipedia.org The general mechanism of the Stille reaction involves a catalytic cycle initiated by the oxidative addition of an organic electrophile to a Pd(0) complex, followed by transmetalation with the organostannane and concluding with reductive elimination to furnish the coupled product and regenerate the catalyst. wikipedia.org
While the utility of various organostannanes, such as vinyl-, aryl-, and alkynylstannanes, is well-documented in the synthesis of complex molecules, a thorough review of the scientific literature reveals a notable absence of specific applications involving This compound as a key synthon. Searches of chemical databases and scholarly articles did not yield any published examples of its deployment in the total synthesis of natural products or in the discovery of drug candidates.
The synthesis of complex natural products often relies on the strategic disconnection of the target molecule into smaller, readily available building blocks or synthons. For instance, the total synthesis of quadrigemine C, a complex alkaloid, utilized a double Stille cross-coupling of a diiodide with a vinylstannane to construct a key intermediate. nih.gov Similarly, other intricate natural products have been assembled using various organotin reagents to form crucial carbon-carbon bonds. harvard.edu
In the realm of drug discovery, the Stille coupling has been employed to create libraries of compounds for biological screening and to synthesize targeted therapeutic agents. The versatility of this reaction allows for the late-stage functionalization of complex molecules, a valuable tool in medicinal chemistry. harvard.edu
Despite the broad utility of the Stille reaction, the choice of the organostannane is critical and is dictated by the specific bond construction required. The transfer of an octyl group from a tin reagent is mechanistically feasible; however, the existing literature on complex molecule synthesis appears to favor other alkyltin reagents or alternative coupling strategies for the introduction of saturated alkyl chains.
Catalytic Applications of Octyl Triphenyl Stannane and Analogous Organostannanes
Overview of Organotin Compounds as Catalysts in Diverse Organic Synthesis Reactions
Organotin compounds, or stannanes, have carved out a significant niche as versatile catalysts in a multitude of organic synthesis reactions. lupinepublishers.comresearchgate.net Their utility stems from a combination of factors including the Lewis acidity of the tin center, the stability of the carbon-tin bond under many conditions, and the ability of tin to expand its coordination number beyond four. rjpbcs.comgelest.com These characteristics allow them to effectively catalyze reactions such as esterification, transesterification, and the formation of polyurethanes. lupinepublishers.comrjpbcs.com In polyurethane production, for instance, organotin compounds like dibutyltin (B87310) dilaurate are instrumental in catalyzing the reaction between isocyanates and diols. lupinepublishers.comuobabylon.edu.iq
One of the most prominent applications of organotin reagents is in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, which forms a new carbon-carbon bond by reacting an organostannane with an organic halide. uobabylon.edu.iqwikipedia.orgossila.com This reaction has become a cornerstone in the synthesis of complex organic molecules. sigmaaldrich.com Beyond these well-established roles, organotin compounds also exhibit catalytic activity in polymerization reactions and are used to create electrically conductive thin films on glass surfaces. rjpbcs.comuobabylon.edu.iq The catalytic behavior is often dependent on the number and nature of the organic groups attached to the tin atom, with mono- and diorganotin(IV) compounds often showing notable catalytic activities. rjpbcs.com
Role in Dehydrocoupling Polymerization for the Synthesis of Polystannanes
Polystannanes, which are polymers featuring a backbone of tin atoms, exhibit interesting optical and electronic properties. lookchem.comwikipedia.org A key method for their synthesis is the catalytic dehydrocoupling (or dehydropolymerization) of organotin dihydrides (R₂SnH₂). wikipedia.orgresearchgate.net This process involves the formation of Sn-Sn bonds with the concurrent elimination of hydrogen gas (H₂). dtic.mil The use of transition metal catalysts is crucial for this transformation, enabling the synthesis of high-molecular-weight polystannanes. lookchem.com This catalytic approach offers a pathway to these unique organometallic polymers, which are structurally analogous to the more widely studied polysilanes. wikipedia.org
Mechanism of Catalytic Dehydrocoupling Using Transition Metal Catalysts (e.g., Rhodium, Zirconium, Palladium)
The mechanism of dehydrocoupling is highly dependent on the transition metal catalyst employed. Early transition metals (like zirconium) and late transition metals (like rhodium and palladium) appear to operate via different pathways. dtic.mil
For early transition metal d⁰ catalysts, such as zirconocene (B1252598) derivatives, a proposed mechanism involves σ-bond metathesis . lookchem.com This pathway is thought to proceed through a concerted, four-center transition state, similar to the mechanism described for the dehydrocoupling of hydrosilanes. lookchem.com
In contrast, late transition metal catalysts are believed to operate through mechanisms involving oxidative addition and reductive elimination steps. For example, a rhodium catalyst like Wilkinson's catalyst, [RhCl(PPh₃)₃], has been used effectively. wikipedia.orgresearchgate.net The cycle would likely involve the oxidative addition of a Sn-H bond to the rhodium center, followed by steps that lead to Sn-Sn bond formation and the reductive elimination of H₂.
An alternative mechanism has been identified in a hafnium-catalyzed system, which involves the elimination of a stannylene (:SnR₂) from a metal hydrostannyl complex. The subsequent insertion of this stannylene into a Sn-H bond of another molecule leads to the formation of the Sn-Sn bond. nih.gov Palladium catalysts are also utilized, often in dehydrostannylation reactions, which proceed via oxidative addition of a Sn-C bond followed by β-hydride elimination. rsc.org
| Catalyst Type | Example Catalyst | Proposed Key Mechanistic Steps |
|---|---|---|
| Zirconium (d⁰) | Zirconocene derivatives | σ-bond metathesis via a four-center transition state. lookchem.com |
| Rhodium | Wilkinson's catalyst ([RhCl(PPh₃)₃]) | Oxidative addition of Sn-H, followed by reductive elimination of H₂. wikipedia.orgresearchgate.net |
| Palladium | [Pd(PPh₃)₄] | Oxidative addition of Sn-C or Sn-H bonds. rsc.orgwikipedia.org |
| Hafnium | Cp*₂Hf(H)Cl | Formation of a metal hydrostannyl complex, followed by stannylene (:SnR₂) elimination and insertion. nih.gov |
Controlled Synthesis of Linear Polystannanes versus Cyclic Oligomers
A significant challenge in the synthesis of polystannanes is controlling the structure of the final product. The polymerization can yield the desired high-molecular-weight linear polymers or, alternatively, produce undesirable cyclic oligomers. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions plays a critical role in directing the outcome of the reaction.
Early methods for preparing polystannanes, such as Wurtz-like reactions, often resulted in low yields of the polymer and significant formation of cyclic byproducts. wikipedia.org However, the development of catalytic dehydrocoupling has provided a more controlled route. Research has shown that using Wilkinson’s catalyst, [RhCl(PPh₃)₃], for the dehydropolymerization of dialkyltin dihydrides can produce linear polystannanes with no detectable amounts of cyclic oligomers. wikipedia.orgresearchgate.net The concentration of the catalyst can also be varied to adjust the molar mass of the resulting polymers. wikipedia.org This demonstrates that careful selection of the catalytic system is paramount to achieving the controlled synthesis of linear polystannanes.
Hydrostannylation Reactions: Mechanism and Substrate Scope
Hydrostannylation is a chemical reaction that involves the addition of a tin-hydride (Sn-H) bond across an unsaturated substrate, such as an alkyne or alkene. wikipedia.orgresearchgate.net This reaction is a powerful and versatile method for synthesizing organotin compounds, particularly vinylstannanes, which are valuable intermediates in organic synthesis, for example, in Stille coupling reactions. wikipedia.orgmsu.edu While the reaction can proceed under free-radical conditions, these methods often suffer from a lack of stereochemical and regiochemical control. wikipedia.orgqub.ac.uk
The advent of transition metal catalysis, particularly with palladium complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], has transformed hydrostannylation into a highly controlled and synthetically useful process. wikipedia.orgqub.ac.uk The generally accepted mechanism for palladium-catalyzed hydrostannylation of alkynes begins with the oxidative addition of the organotin hydride (e.g., tributyltin hydride) to the Pd(0) complex, forming a stannyl (B1234572) palladium hydride intermediate. wikipedia.org The alkyne then inserts into the Pd-H bond, and subsequent reductive elimination releases the vinylstannane product and regenerates the Pd(0) catalyst. researchgate.net
The substrate scope for catalytic hydrostannylation is broad. Alkynes are the most common substrates, and the reaction can be tuned to achieve high levels of regio- and stereoselectivity, allowing for the controlled synthesis of specific vinylstannane isomers. wikipedia.orgresearchgate.netqub.ac.uk The choice of catalyst, ligands, and reaction conditions can influence whether the tin group adds to the terminal (α-adduct) or internal (β-adduct) carbon of a terminal alkyne, and whether the addition across the triple bond is syn or anti. researchgate.net
| Substrate Type | Typical Catalyst | Product | Key Features |
|---|---|---|---|
| Terminal Alkynes | [Pd(PPh₃)₄] | Vinylstannanes | Can be controlled for regio- and stereoselectivity. wikipedia.orgresearchgate.net |
| Internal Alkynes | Palladium or Rhodium complexes | Vinylstannanes | Stereoselectivity is a key consideration. researchgate.net |
| Alkenes | Palladium complexes or radical initiators | Alkylstannanes | Catalytic methods offer better control than radical pathways. wikipedia.org |
Emerging Catalytic Roles in Fine Chemical Synthesis and Selective Transformations
While organotin compounds are well-known for their roles in polymer chemistry and fundamental cross-coupling reactions, their catalytic applications in fine chemical synthesis continue to expand. The Lewis acidic nature of the tin(IV) center is a key feature that is exploited in various transformations. rsc.org For example, specific organotin(IV) compounds have been screened for their catalytic efficacy in the synthesis of 1,2-disubstituted benzimidazoles, where both the Lewis acidic tin center and other functional groups on the ligand contribute to the catalytic activity, achieving high product yields. rsc.org
The Stille reaction remains a powerful tool in the targeted synthesis of complex molecules, including steroids and other natural products. wikipedia.orgnih.gov The ability to create specific carbon-carbon bonds with high functional group tolerance makes organostannanes indispensable reagents, and by extension, highlights their importance in selective transformations. ossila.com Furthermore, organotin hydrides are extensively used in radical chemistry for transformations such as radical cyclizations and deoxygenations, demonstrating their utility beyond traditional Lewis acid catalysis. wikipedia.org As synthetic chemists seek more efficient and selective methods, the unique properties of organotin compounds will likely lead to the discovery of new catalytic applications.
Rational Design of Organotin-Based Catalysts: Ligand Effects and Catalyst Optimization
The effectiveness of an organotin catalyst is profoundly influenced by the nature of the organic groups (ligands) bonded to the tin atom. gelest.com The rational design of these catalysts—tuning their steric and electronic properties—is crucial for optimizing reactivity, selectivity, and stability. rsc.orgethernet.edu.et The reactivity of organotin compounds depends on the stability of the C-Sn bond, the lability of any anionic groups, and the ability of the tin atom to expand its coordination number. gelest.com
Ligand Effects:
Electronic Effects: The electronegativity of the groups attached to tin influences its Lewis acidity. gelest.com More electronegative groups can increase the Lewis acidity of the tin center, enhancing its ability to activate substrates in reactions like esterification or polyurethane formation. lupinepublishers.comrjpbcs.com
Steric Effects: The size and shape of the organic ligands can control access to the catalytic tin center. This steric hindrance can be used to influence the selectivity of a reaction, for example, by favoring the approach of a particular substrate or by controlling the regioselectivity in hydrostannylation. qub.ac.uk
Catalyst Optimization: Optimization involves a systematic modification of the ligand sphere around the tin atom. ethernet.edu.et For instance, in developing catalysts for specific polymerizations, one might vary the alkyl or aryl groups on the tin to control the rate of reaction and the properties of the resulting polymer. The lability of ligands is also a key factor; for example, organotin halides or carboxylates have labile groups that can be readily exchanged during a catalytic cycle. gelest.com By understanding how different ligands modulate the fundamental properties of the tin center, it is possible to design more efficient and selective catalysts for targeted chemical transformations. rsc.org
Environmental Fate and Degradation Pathways of Organotin Compounds, with Relevance to Octyl Triphenyl Stannane
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation of organotin compounds is primarily driven by photodegradation and chemical transformations such as hydrolysis, which are influenced by various environmental factors.
Photodegradation, particularly by ultraviolet (UV) irradiation, is a significant abiotic pathway for the breakdown of organotin compounds in the environment. The energy from UV light can induce the cleavage of the covalent bonds between tin and the organic ligands. For triphenyltin (B1233371) compounds, a key degradation mechanism is the sequential dephenylation, where the phenyl groups are cleaved from the tin atom. This process is influenced by the presence of oxygen, which can participate in the formation of radical species that accelerate the degradation.
Studies on other organotin compounds have shown that photodegradation rates are influenced by the specific organic groups attached to the tin atom. While direct photolysis of Octyl(triphenyl)stannane has not been extensively studied, it is anticipated that both the phenyl and octyl groups would be susceptible to UV-induced cleavage. The presence of photosensitizing substances in the environment, such as humic acids, can also enhance the rate of photodegradation.
Table 1: Factors Influencing Photodegradation of Organotin Compounds
| Factor | Influence on Degradation Rate |
| UV Wavelength and Intensity | Higher intensity and shorter wavelengths generally lead to faster degradation. |
| Oxygen Concentration | The presence of oxygen is often crucial for the photo-oxidative degradation pathways. |
| Presence of Photosensitizers | Substances like humic acids can absorb light energy and transfer it to the organotin compound, accelerating its breakdown. |
| Water Matrix | The presence of dissolved organic matter and inorganic ions can either enhance or inhibit photodegradation. |
In aquatic environments, hydrolysis is a key chemical transformation pathway for many organotin compounds. The tin-carbon bond in tri-substituted organotins like this compound is generally stable against hydrolysis under typical environmental pH conditions. However, the bond between tin and any anionic counter-ion is readily hydrolyzed. For instance, if this compound were to be present as a salt, the anionic component would rapidly be replaced by a hydroxyl group from water, forming Octyl(triphenyl)tin hydroxide.
Biotic Degradation Mechanisms and Microbial Interactions
The primary mechanism of microbial degradation of organotin compounds is the sequential cleavage of the organic groups from the tin atom. In the case of this compound, this would involve both dephenylation (removal of phenyl groups) and dealkylation (removal of the octyl group). This stepwise degradation leads to the formation of di- and mono-substituted organotin intermediates, and ultimately to inorganic tin, with each step generally resulting in a decrease in toxicity.
Numerous studies have demonstrated the ability of various microorganisms to degrade tributyltin (TBT) and triphenyltin (TPT) compounds through dealkylation and dephenylation, respectively nih.gov. It is highly probable that similar microbial processes would act on this compound, sequentially removing the phenyl and octyl groups. The rate and extent of this degradation are dependent on the specific microbial communities present, as well as environmental conditions such as nutrient availability, temperature, and oxygen levels.
A variety of microorganisms capable of degrading organotin compounds have been isolated from contaminated environments such as sediments, soils, and water. These microorganisms have developed resistance mechanisms and enzymatic pathways to break down these toxic compounds.
Several bacterial genera have been identified as being capable of degrading organotins, including Pseudomonas, Alcaligenes, Aeromonas, and Bacillus mdpi.com. Fungi and microalgae have also been shown to contribute to the degradation of these compounds nih.gov. The characterization of these microorganisms often involves laboratory studies to determine their degradation capabilities, identify the metabolic pathways involved, and assess the influence of environmental factors on their activity. While specific microorganisms that can degrade this compound have not been explicitly reported, the broad capabilities of known organotin-degrading microbes suggest that they would likely be effective.
Table 2: Examples of Organotin-Degrading Microorganisms
| Microorganism Genus | Type | Known Degradation Activity |
| Pseudomonas | Bacterium | Degradation of tributyltin and triphenyltin. |
| Alcaligenes | Bacterium | Resistance to and degradation of tributyltin. |
| Aeromonas | Bacterium | Implicated in the degradation of tributyltin. |
| Bacillus | Bacterium | Tolerance and degradation of tributyltin. |
| Various Fungi | Fungus | Degradation of tributyltin and other organotins. |
| Various Microalgae | Alga | Bioaccumulation and degradation of tributyltin. |
The ability of microorganisms to degrade organotin compounds opens up the possibility of using bioremediation as a strategy to clean up contaminated sites. Bioremediation involves the use of biological processes to remove or detoxify pollutants from the environment. For organotin contamination, this could involve stimulating the activity of indigenous organotin-degrading microorganisms (biostimulation) or introducing specific, highly effective microorganisms to a contaminated site (bioaugmentation).
Research has shown that providing suitable environmental conditions, such as adjusting pH and providing aeration, can significantly enhance the biodegradation of organotins in contaminated sediments strath.ac.uk. While the application of bioremediation for this compound contamination has not been specifically documented, the principles derived from studies on other organotins are directly relevant. The success of bioremediation would depend on a thorough understanding of the site-specific conditions and the microbial communities present. Further research is needed to isolate and characterize microorganisms with high degradation efficiency for a range of organotin compounds, including this compound, to develop effective bioremediation technologies.
Identification and Environmental Persistence of Organotin Transformation Products
Organotin compounds, including by extension this compound, are subject to degradation in the environment through biotic and abiotic processes. The persistence of these compounds and their transformation products is a significant concern due to their toxicity. The degradation generally proceeds through the sequential removal of the organic groups attached to the tin atom. tandfonline.comnih.gov
The rate of degradation is influenced by several factors, including the medium (soil, water, sediment), the presence of microorganisms, and exposure to sunlight (UV radiation). tandfonline.com For instance, the half-life of some organotin compounds in aqueous media is estimated to be around 60 days, while in soils, it can range from 0.5 to 15 years. tandfonline.comresearchgate.net
Formation of Di- and Mono-organotin Metabolites
The primary degradation pathway for triorganotin compounds like this compound involves the stepwise loss of their organic substituents. This process leads to the formation of di- and mono-organotin metabolites, which generally exhibit lower toxicity than the parent compound. gelest.com
The degradation cascade can be represented as follows: R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ (inorganic tin) researchgate.net
In the context of this compound, the anticipated degradation would first involve the cleavage of either the octyl or a phenyl group. Given the relative stability of the tin-phenyl bond compared to the tin-alkyl bond, it is plausible that the octyl group would be cleaved first. However, environmental conditions can influence this process. This leads to the formation of diphenyl(octyl)tin and triphenyltin cations, which then further degrade.
Subsequent degradation steps would involve the loss of the remaining phenyl groups, leading to the formation of monophenyltin species before complete mineralization to inorganic tin. Studies on analogous compounds like triphenyltin (TPT) have shown that they degrade to diphenyltin (B89523) (DPT) and then to monophenyltin (MPT). nih.gov
Table 1: Generalized Degradation Pathway of this compound and its Metabolites
| Compound Type | General Formula | Example (from this compound) | Relative Toxicity |
| Triorganotin | R₃SnX | This compound | High |
| Diorganotin | R₂SnX₂ | Diphenyl(octyl)tin / Triphenyltin | Moderate |
| Monoorganotin | RSnX₃ | Monophenyl(octyl)tin / Diphenyltin | Low |
| Inorganic Tin | SnX₄ | Tin(IV) ion | Very Low |
Note: The specific degradation products and their relative abundance can vary depending on environmental conditions.
Pathways to Inorganic Tin Formation
The ultimate fate of organotin compounds in the environment is their complete degradation to inorganic tin. tandfonline.com This final step in the degradation pathway is crucial as inorganic tin is generally considered to be of low toxicity compared to its organic counterparts. tandfonline.com
The process of dealkylation or dearylation continues until all organic groups have been cleaved from the tin atom. This can occur through various mechanisms:
Biological Degradation: Microorganisms play a significant role in the breakdown of organotins. nih.govtandfonline.com
Photolytic Decomposition: Sunlight, particularly UV radiation, can induce the cleavage of tin-carbon bonds. tandfonline.com
Chemical Cleavage: Reactions with other chemical species in the environment can also contribute to degradation. nih.gov
The complete mineralization to inorganic tin signifies the detoxification of the original organotin compound. However, the persistence of the intermediate di- and mono-organotin metabolites remains an environmental concern.
Analytical Challenges in Environmental Monitoring and Speciation of Organotins
The accurate monitoring and speciation of organotin compounds in various environmental matrices present significant analytical challenges. The need for speciation arises from the fact that the toxicity of organotins is highly dependent on the number and nature of the organic groups attached to the tin atom. eurofins.com.au
Several factors contribute to the complexity of organotin analysis:
Low Concentrations: Organotin compounds are often present at very low concentrations in the environment (ng/L to µg/L levels), requiring highly sensitive analytical techniques. tandfonline.comport.ac.uk
Matrix Effects: Environmental samples such as sediment, water, and biota are complex matrices that can interfere with the extraction and detection of organotins.
Extraction and Derivatization: The extraction of these compounds from environmental samples can be challenging. Moreover, for analysis by gas chromatography (GC), organotin compounds, which are often polar and non-volatile, typically require a derivatization step to convert them into more volatile and thermally stable forms. scispace.com Common derivatization methods include ethylation with sodium tetraethylborate or hydride generation with sodium borohydride. scispace.com
Instability of Analytes: Some organotin compounds can be unstable in solution, potentially leading to degradation or transformation during sample storage and analysis. chromatographyonline.comnih.gov For instance, tri-substituted organotins can decompose, altering the true concentration of the different species in a sample. chromatographyonline.com
Co-elution and Spectral Interferences: The presence of multiple organotin species and other organometallic compounds in a sample can lead to co-elution in chromatographic separations and spectral interferences in detection, making accurate quantification difficult.
Lack of Certified Reference Materials: The availability of certified reference materials for all organotin species of interest is limited, which can hinder method validation and quality control.
Table 2: Common Analytical Techniques and Associated Challenges for Organotin Speciation
| Analytical Step | Technique(s) | Challenges |
| Extraction | Liquid-liquid extraction, Solid-phase extraction (SPE), Supercritical fluid extraction (SFE) | Incomplete recovery, Matrix interference, Co-extraction of interfering substances. scispace.com |
| Derivatization | Ethylation, Hydride generation, Grignard reaction | Incomplete reaction, Formation of by-products, Potential for species redistribution. scispace.com |
| Separation | Gas Chromatography (GC), Liquid Chromatography (LC) | Co-elution of similar compounds, Peak tailing for polar analytes. |
| Detection | Mass Spectrometry (MS), Flame Photometric Detection (FPD), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Spectral interferences from matrix components, Isotopic complexity of tin (10 stable isotopes). chromatographyonline.com |
The development of robust and sensitive analytical methods, often involving hyphenated techniques like GC-ICP-MS or LC-ICP-MS, is crucial for the reliable monitoring of organotin compounds and their transformation products in the environment. eurofins.com.au These advanced techniques help to overcome some of the challenges by providing high selectivity and sensitivity. eurofins.com.au
Advanced Materials Science Applications Derived from Octyl Triphenyl Stannane Chemistry
Development of Hybrid Organotin-Based Materials for Specialized Functional Applications
Further investigation into the specific applications of Octyl(triphenyl)stannane is required to determine its role, if any, in the field of advanced materials science.
Emerging Research Directions and Future Prospects in Octyl Triphenyl Stannane Chemistry
Development of More Sustainable and Environmentally Benign Synthesis Routes for Organostannanes
The traditional synthesis of tetraorganotins, including octyl(triphenyl)stannane, often relies on stoichiometric reactions involving organometallic reagents like Grignard or organolithium compounds with tin halides. wikipedia.orglupinepublishers.com While effective, these methods can generate significant amounts of metallic salt waste and often require the use of volatile and flammable ethereal solvents. lupinepublishers.com Recognizing these drawbacks, the research community is actively exploring more sustainable alternatives.
Key areas of development in "green" organotin synthesis include:
Catalytic Routes: Shifting from stoichiometric to catalytic methods is a primary goal. This includes the exploration of metal-catalyzed additions of tin hydrides across unsaturated bonds (hydrostannylation), which offers high atom economy. wikipedia.org
Alternative Reaction Media: The use of greener solvents, such as ionic liquids or even water (for specific reactions), is being investigated to replace traditional volatile organic compounds (VOCs). These alternative media can facilitate easier product separation and catalyst recycling. researchgate.net
Direct Synthesis: Efforts have been made to develop direct reactions between metallic tin and organic halides. lupinepublishers.com While commercially successful for simpler compounds like dimethyltin (B1205294) dichloride, extending this methodology to more complex asymmetrical stannanes remains a significant research challenge. lupinepublishers.com A notable advancement is the "Estertins" process, which involves the reaction of tin metal or tin(II) chloride with acrylic esters in the presence of HCl, avoiding the need for pre-formed organometallic reagents. lupinepublishers.com
Waste Minimization: The classic Kocheshkov redistribution reaction, which allows for the conversion of tetraorganotins into organotin halides, is an important method for creating organotin precursors without wasting organic groups. wikipedia.org Optimizing these reactions is crucial for a more sustainable life cycle of organotin compounds.
| Synthesis Strategy | Traditional Approach (e.g., Grignard) | Sustainable Alternative | Key Advantage |
|---|---|---|---|
| Reagents | Stoichiometric RMgX or RLi | Catalytic (e.g., Hydrostannylation) | Higher atom economy, reduced waste. |
| Solvents | Ethereal solvents (e.g., THF, Et₂O) | Ionic liquids, water, or solvent-free conditions | Reduced VOC emissions, easier separation. researchgate.net |
| Tin Source | Tin(IV) halides (SnCl₄) | Metallic tin (Direct Synthesis) | Eliminates need for halogenated tin precursors. lupinepublishers.com |
| Byproducts | High volume of magnesium or lithium salts | Minimal byproducts (in ideal cases) | Simplified purification and reduced environmental load. |
Exploration of Novel Hypercoordinated Organotin Compounds for Enhanced Reactivity and Selectivity
Unlike their carbon analogs, tin(IV) compounds can expand their coordination sphere beyond the typical tetrahedral geometry to form five- or six-coordinate species known as hypercoordinated or hypervalent compounds. wikipedia.orgresearchgate.net This phenomenon arises from the Lewis acidic nature of the tin center, which can accept electron density from intra- or intermolecular donor atoms (e.g., O, N, S). researchgate.netrjpbcs.com
The formation of these hypercoordinated structures, often featuring a trigonal bipyramidal or octahedral geometry, has profound implications for the compound's reactivity. wikipedia.orgacs.org The introduction of a coordinating group can:
Increase Nucleophilicity: Coordination of an anionic ligand to the tin center can enhance the nucleophilicity of the organic groups attached to it, making them more effective in reactions like Stille cross-coupling. acs.org
Activate the Tin-Carbon Bond: The elongated and more polarized Sn-C bonds in hypercoordinated species can be more susceptible to cleavage, facilitating the transfer of organic groups in catalytic cycles. wikipedia.org
Influence Stereochemistry: The defined geometry of hypercoordinated complexes can provide a framework for stereoselective transformations, a key goal in modern organic synthesis.
Researchers are designing new organostannanes with built-in coordinating functional groups to harness these effects. For instance, stannanes bearing 2-(dimethylaminomethyl)phenyl or 2-methoxymethylphenyl groups have been synthesized and structurally characterized, revealing distorted trigonal bipyramidal geometries where the nitrogen or oxygen atom datively coordinates to the tin center. orientjchem.orglookchem.com Ab initio computational studies have shown that such highly coordinated tin enolates are favored both kinetically and thermodynamically in certain reactions. acs.org
Identification of Niche Catalytic Applications for this compound in Challenging Organic Transformations
While tetraorganotins like this compound are primarily known as reagents in palladium-catalyzed cross-coupling reactions (e.g., the Stille reaction), there is growing interest in their potential as catalysts in their own right. uobabylon.edu.iq The Lewis acidity of the tin center is central to this catalytic activity. lupinepublishers.com
Emerging catalytic applications for organotin compounds include:
Esterification and Transesterification: Diorganotin compounds like dibutyltin (B87310) dilaurate and dibutyltin oxide are well-established catalysts for these reactions, particularly in polymer chemistry for producing polyesters and polyurethanes. lupinepublishers.comlupinepublishers.com They are valued for their high efficiency and low tendency to cause side reactions like dehydration of secondary alcohols. lupinepublishers.com
Polymer Synthesis: Organotins are crucial catalysts in the formation of polyurethanes and for the vulcanization of silicones. wikipedia.orglupinepublishers.com The catalytic mechanism is believed to involve the organotin compound acting as a Lewis acid to activate the reactants. lupinepublishers.com
Specialized Organic Reactions: Mono- and diorganotin compounds show significant catalytic activity due to the bonding capability of the tin atom. rjpbcs.com Organotin(IV) compounds have been explored as catalysts for the synthesis of 1,2-disubstituted benzimidazoles, where both the Lewis acidic tin center and other functional groups on the catalyst contribute to its efficacy. rsc.org While tetraorganotins are generally less Lewis acidic than their organotin halide counterparts, their stability and solubility profiles may offer advantages in specific, challenging transformations.
The catalytic potential of a specific compound like this compound would depend on its ability to be converted in-situ to a more catalytically active species or to act as a pre-catalyst. Research in this area seeks to expand the catalytic utility of organotins beyond their traditional roles.
Advancement of In-Situ Analytical Techniques for Real-Time Monitoring of Organotin Reactions and Environmental Transformations
Understanding the behavior of organotin compounds, both in controlled chemical reactions and in the environment, requires sophisticated analytical methods. The development of in-situ techniques, which allow for real-time monitoring without sample extraction, is a major research frontier. These methods provide critical data on reaction kinetics, intermediate species, and degradation pathways.
Several analytical techniques are pivotal for the study of organotins:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the workhorse techniques for separating and quantifying different organotin species. nih.govanalchemres.org Coupling these separation methods with sensitive detectors like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) provides exceptional specificity and low detection limits. eurofins.com.aupjoes.com A significant challenge has been the low volatility and thermal instability of many organotins, often necessitating a derivatization step before GC analysis. analchemres.orglabrulez.com However, recent advances have demonstrated the direct analysis of underivatized chlorinated organotins using GC-triple quadrupole mass spectrometry. analchemres.org
Spectroscopic Methods: Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is an invaluable tool for characterizing the structure of organotin compounds in solution. researchgate.net It can provide direct information about the coordination number and geometry of the tin center.
Hyphenated Techniques for Speciation: The combination of LC with ICP-MS is a powerful tool for organotin speciation, offering high sensitivity and eliminating the need for derivatization. eurofins.com.au This is crucial for environmental monitoring, where it's essential to distinguish between different organotin compounds (e.g., tributyltin, dibutyltin, monobutyltin) that have varying toxicities. eurofins.com.au
| Analytical Technique | Primary Application | Key Information Provided | Recent Advancement |
|---|---|---|---|
| GC-MS | Quantification of volatile/derivatized organotins | Molecular identification and concentration | Direct analysis of underivatized compounds. analchemres.org |
| HPLC (or LC)-ICP-MS | Speciation of organotins in complex matrices | Separation and quantification of different organotin species (e.g., TBT, DBT, MBT) | High sensitivity without derivatization. eurofins.com.au |
| ¹¹⁹Sn NMR Spectroscopy | Structural characterization in solution | Coordination number, geometry, electronic environment of Sn | Correlation with DFT-calculated chemical shifts. researchgate.net |
| FT-IR Spectroscopy | In-situ reaction monitoring | Tracking functional group changes over time | Coupling with reaction vessels for real-time data. |
Theoretical Advancements in Understanding Complex Tin-Carbon Bonding Interactions and Reactivity Prediction
Parallel to experimental work, theoretical and computational chemistry has become an indispensable tool for understanding the fundamental properties of organotin compounds. acs.org Density Functional Theory (DFT) is a particularly powerful method for investigating these systems, providing insights that are often difficult to obtain through experiments alone. acs.orgdntb.gov.ua
Current theoretical research focuses on several key areas:
Bonding Analysis: The nature of the tin-carbon bond is complex, with both covalent and ionic character. mdpi.comresearchgate.net Theoretical models help to elucidate the electronic structure and bonding in detail, explaining trends in bond strength and reactivity. aps.org For instance, simulations have been used to study the formation of Sn-C clusters and the interaction of tin atoms with carbon nanostructures. mdpi.comrsc.org
Reactivity and Mechanistic Studies: Computational methods are used to map out the potential energy surfaces of reactions involving organotins. This allows for the identification of transition states and intermediates, providing a detailed picture of the reaction mechanism. acs.org Such studies have been used to compare the reactivity of hypercoordinated versus non-coordinated tin reagents and to explain regioselectivity in reactions. acs.orgacs.org
Prediction of Properties: DFT calculations can accurately predict various properties of organotin compounds, including molecular geometries, vibrational frequencies (for comparison with IR spectra), and, notably, ¹¹⁹Sn NMR chemical shifts. researchgate.net This predictive power is crucial for identifying unknown compounds and for designing new molecules with desired electronic and steric properties. acs.org The global nucleophilicity index (N), for example, has been calculated for numerous organotin reagents to successfully explain and predict their reactivity in different chemical transformations. acs.org
These theoretical advancements not only provide a deeper understanding of existing organotin chemistry but also guide future experimental work in the rational design of new reagents and catalysts for specific synthetic challenges.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Octyl(triphenyl)stannane, and how can crystallization conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves alkylation of triphenyltin chloride with octyl halides under inert atmospheres. Critical parameters include solvent choice (e.g., diethyl ether for recrystallization), temperature control (293 K during crystallization), and slow cooling rates to enhance crystal purity. X-ray diffraction (XRD) analysis, as described in crystal structure studies, confirms the tetrahedral geometry around the tin atom, with deviations ≤7° .
Q. Which spectroscopic techniques are most effective for validating the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) identifies organic substituents and tin coordination. Mass spectrometry (MS) verifies molecular weight (e.g., accurate mass ≈ 409.07 g/mol). Infrared (IR) spectroscopy detects Sn-C and Sn-O bonds. Cross-referencing with SMILES strings (e.g.,
CCCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3) and InChI descriptors aids computational validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent dermal contact, and store the compound in airtight containers under nitrogen. Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., acute toxicity via oral/dermal routes). Emergency procedures should include neutralization with activated charcoal and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can X-ray diffraction resolve discrepancies in reported crystal structures of organotin compounds like this compound?
- Methodological Answer : High-resolution XRD (Cu Kα radiation, 2θmax = 120°) combined with refinement software (e.g., TEXSAN) resolves atomic positions and thermal displacement parameters (Uiso). For example, anisotropic displacement parameters (U11, U22, U33) differentiate static disorder from dynamic motion in the crystal lattice. Contradictions in bond angles or Sn-C distances can be addressed via comparative analysis of independent molecules in the asymmetric unit .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations using SMILES or InChI inputs (e.g.,
InChI=1S/C8H17.3ClH.Sn/ ...) assess steric effects from the octyl chain. Comparative studies with tributyltin analogs reveal how phenyl groups influence transmetallation rates in Stille couplings .
Q. How can researchers evaluate the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Conduct hydrolysis studies at varying pH and temperature, monitoring degradation via LC-MS. Bioaccumulation potential is assessed using log P values (predicted ≈ 5.2) and bioconcentration factor (BCF) models. Ecotoxicological assays (e.g., Daphnia magna mortality tests) quantify acute toxicity, while sediment-water partitioning experiments measure adsorption coefficients (Kd) .
Q. What advanced crystallographic methods quantify anisotropic displacement parameters in this compound’s lattice?
- Methodological Answer : Multi-temperature XRD datasets (e.g., 100–300 K) combined with TLS (Translation-Libration-Screw) analysis decouple thermal motion from static disorder. Refinement of anisotropic displacement tensors (Uij) using programs like SHELXL reveals vibrational anisotropy, particularly for hydrogen atoms, which are often challenging to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
